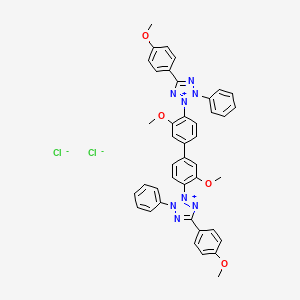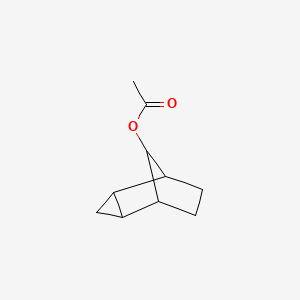![molecular formula C6H10CuN2O4 B13741842 Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]- CAS No. 32575-57-8](/img/structure/B13741842.png)
Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-, also known as ethylenediaminetetraacetate-copper-ammonia complex, is a coordination compound where copper is chelated by ethylenediaminetetraacetic acid (EDTA). This compound is known for its stability and versatility in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves the reaction of copper(II) salts with ethylenediaminetetraacetic acid (EDTA) in the presence of ammonia. The reaction is carried out in an aqueous medium, and the pH is adjusted to ensure the complete formation of the complex. The general reaction can be represented as follows:
Cu2++EDTA4−+2NH3→Cu(EDTA)(NH3)2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the dissolution of copper(II) salts in water, followed by the addition of EDTA and ammonia. The mixture is stirred and heated to facilitate the reaction, and the pH is carefully monitored and adjusted. The resulting complex is then purified through filtration and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation-Reduction Reactions: Copper, []- can undergo redox reactions where the copper ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ammonia ligands in the complex can be substituted by other ligands such as water, chloride, or other donor molecules.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Chloride ions, water, other amines.
Major Products Formed
Oxidation: Formation of higher oxidation state copper complexes.
Reduction: Formation of lower oxidation state copper complexes.
Substitution: Formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its ability to stabilize transition states and intermediates.
Biology: Employed in studies involving metalloproteins and enzymes where copper plays a crucial role in biological processes.
Medicine: Investigated for its potential therapeutic properties, including its use in antimicrobial and anticancer treatments.
Industry: Utilized in electroplating, water treatment, and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism by which Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- exerts its effects involves the coordination of copper ions with the EDTA ligand. This chelation stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets include enzymes and proteins that require copper as a cofactor. The pathways involved often relate to redox reactions and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper disodium EDTA: Similar in structure but with sodium ions instead of ammonia.
Copper diammonium EDTA: Another variant with different stoichiometry and ligand arrangement.
Copper(II) sulfate: A simpler copper compound used in various applications but lacks the chelation stability of the EDTA complex.
Uniqueness
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is unique due to its high stability, versatility in forming complexes, and ability to participate in a wide range of chemical reactions. Its chelation with EDTA provides enhanced stability and reactivity compared to simpler copper compounds.
Propriétés
Numéro CAS |
32575-57-8 |
|---|---|
Formule moléculaire |
C6H10CuN2O4 |
Poids moléculaire |
237.70 g/mol |
Nom IUPAC |
copper;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cu/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
GIPZFCUJUUCMKT-UHFFFAOYSA-L |
SMILES canonique |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cu+2] |
Numéros CAS associés |
5657-17-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


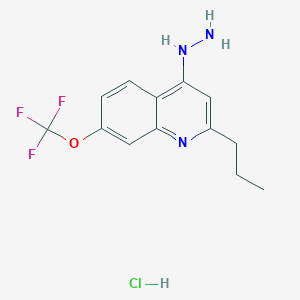

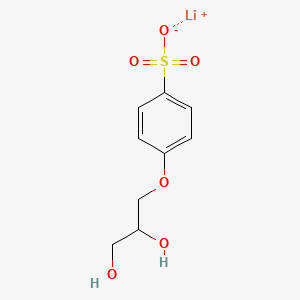
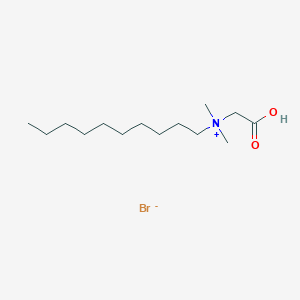
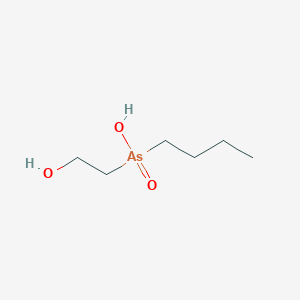
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
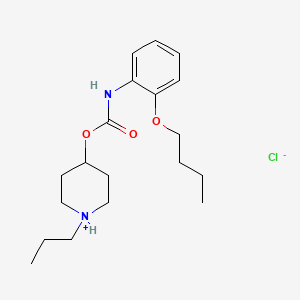
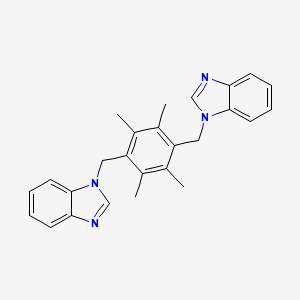
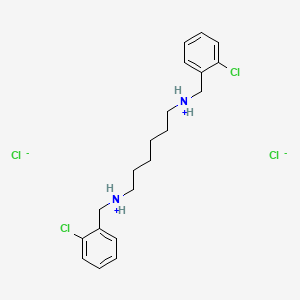
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
